h-缬氨酸烯丙基酯对甲苯磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

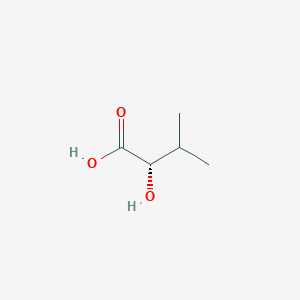

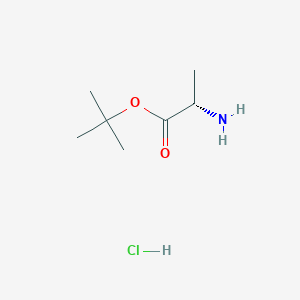

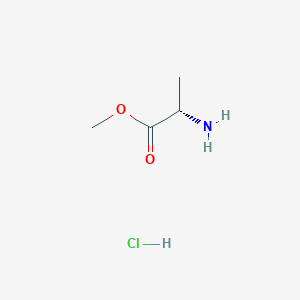

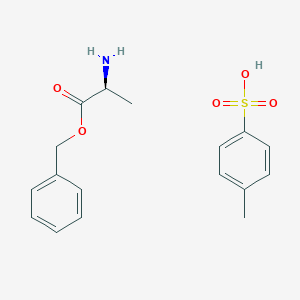

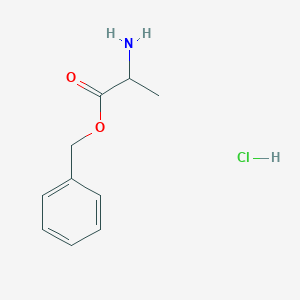

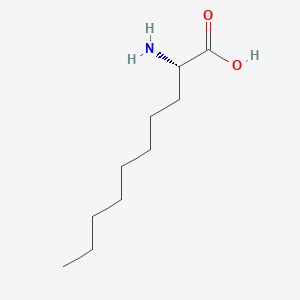

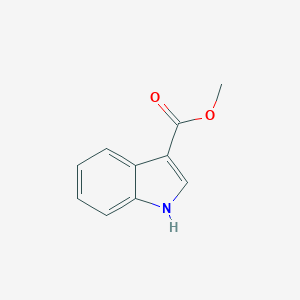

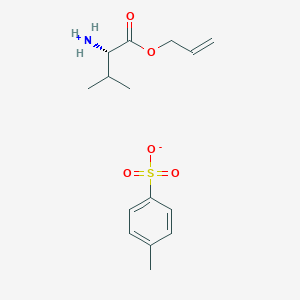

H-Val-allyl ester p-tosylate is a chemical compound with the molecular formula C15H23NO5S and a molecular weight of 329.4 g/mol . It is also known by other names such as L-Valine allyl ester 4-toluenesulfonate salt .

Synthesis Analysis

The synthesis of H-Val-allyl ester p-tosylate involves a mixture of L-valine, cyclohexylmethanol, and p-TsOH.H2O in toluene. This mixture is heated to reflux using a Dean-Stark apparatus for 24 hours. After cooling to room temperature, the solvent is evaporated. The resulting viscous oil is placed under high vacuum pump for several hours and recrystallized using 5% hexane in EtOAc to afford a creamy white amorphous solid .Molecular Structure Analysis

The molecular structure of H-Val-allyl ester p-tosylate is represented by the formula C15H23NO5S .Chemical Reactions Analysis

The synthesis of H-Val-allyl ester p-tosylate involves a reaction in water and toluene for 24 hours under reflux conditions using a Dean-Stark apparatus . This reaction is an example of an SN2 reaction, which is of fundamental importance in introductory organic chemistry courses .Physical And Chemical Properties Analysis

H-Val-allyl ester p-tosylate has a molecular weight of 329.4 g/mol . More detailed physical and chemical properties are not specified in the retrieved information.科学研究应用

钯催化的交叉偶联反应

已证明钯催化的均烯基甲苯磺酸盐底物的交叉偶联反应,包括与 h-缬氨酸烯丙基酯对甲苯磺酸盐类似的底物,可有效使用硼酸和频哪醇酯。这种方法由 2-(4,5-二氢-2-恶唑基)喹啉 (喹喔啉) 作为配体,扩大了金属转移试剂和底物的范围,包括仲甲苯磺酸酯,并支持未活化的伯仲烷基甲苯磺酸酯的烯烃介导的 S(N)2 型立体反转氧化加成 (B. Stokes, Susanne M. Opra, M. Sigman, 2012)。

复杂烯丙基酯的合成

已引入一种通过 C-H 氧化而不是 C-C 键形成来合成复杂烯丙基酯的方法,该方法利用 Pd(II)/亚砜催化。该技术允许将各种羧酸与末端烯烃直接偶联以生成 (E)-烯丙基酯,突出了通过 C-H 氧化方法构建烯丙基酯的战略优势,而不是传统的 C-C 成键方法 (Nicolaas A. Vermeulen, J. Delcamp, M. White, 2010)。

对映体富集的 γ-氨基-α,β-不饱和酯

对映体富集的烯丙基氨基甲酸酯(烯丙基位置有酯部分)的钯催化脱羧重排已被用来有效合成对映体富集的 γ-氨基-α,β-不饱和酯。这些产物在与甲苯磺酰异氰酸酯的 [3 + 2] 环加成反应中显示出直接效用,可用作通用的手性构件 (Azusa Kondoh, Y. Kamata, M. Terada, 2017)。

亲电 C-H 胺化

已经报道了一种新型的 Pd/亚砜催化非对映选择性烯丙基 C-H 胺化反应,针对手性均烯基 N-甲苯磺酰氨基甲酸酯。该过程能够合成立体化学定义的反式-噁唑烷酮,可以进一步加工成具有医学和生物学意义的 1,2-氨基醇,表明烯丙基底物功能化的重大进展 (K. Fraunhoffer, M. White, 2007)。

属性

IUPAC Name |

4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.C7H8O3S/c1-4-5-11-8(10)7(9)6(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h4,6-7H,1,5,9H2,2-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIRKDASFUCGOZ-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC=C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[C@@H](C(=O)OCC=C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746607 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-valinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88224-02-6 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-valinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。